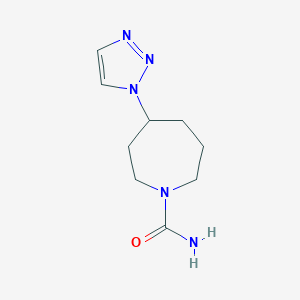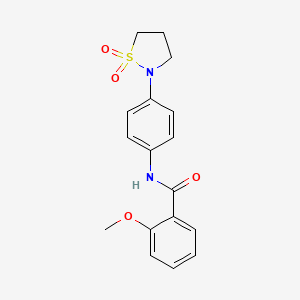![molecular formula C15H15N3O3 B2373704 5-(Methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 692287-70-0](/img/structure/B2373704.png)
5-(Methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides are a novel series of compounds discovered in a unique high throughput cell-based screen . They have been studied for their antiproliferative properties . Similarly, pyrazolo[1,5-a]pyrimidin-7(4H)-one has been used as a scaffold to identify potent, selective, and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies .
Synthesis Analysis
The synthesis of new pyrazolo[1,5-a]quinoxalin-4(5H)-ones, which are structurally similar to the compound you’re interested in, has been described in the literature . This involves a one-pot transition metal-free procedure from easily prepared 1-(2-chlorophenyl-5-ethylcarboxylate)pyrazoles and various primary alkylamines .Chemical Reactions Analysis
The key steps involved in the synthesis of new pyrazolo[1,5-a]quinoxalin-4(5H)-ones include the formation of an amide intermediate followed by an intramolecular N-arylation reaction via nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
While specific physical and chemical properties for “5-(Methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol” were not found, related compounds have been optimized for improved cell potency, suitable physiochemical properties, and excellent pharmacokinetic profile in mice .Scientific Research Applications
Cytotoxicity and Anticancer Research
Cytotoxicity Evaluation : Compounds similar to 5-(Methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol have been synthesized and evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These compounds demonstrate potential for cancer treatment research (Hassan, Hafez, & Osman, 2014).
Anticancer Properties : Various pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their cytotoxicity against different human cancer cell lines, including colon, lung, breast, and liver cancer cells. The structure-activity relationship of these compounds is a significant area of research, contributing to the development of new anticancer drugs (Hassan, Hafez, Osman, & Ali, 2015).
Anti-Inflammatory and Antimicrobial Research
Anti-Inflammatory Properties : Certain pyrazolo[1,5-a]pyrimidine derivatives have shown significant anti-inflammatory activity and were found to be devoid of ulcerogenic activity. This makes them a promising class of compounds for developing nonsteroidal anti-inflammatory drugs (Auzzi et al., 1983).
Antimicrobial Activity : Some pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for antimicrobial activity against a range of bacteria and fungi. Although the results varied, the exploration of these compounds in antimicrobial research continues to be of interest (Bruni et al., 1996).
Chemical Synthesis and Characterization
Synthesis Techniques : Advanced synthesis techniques, including Density Functional Theory (DFT) quantum chemical calculations, have been used to characterize novel pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives, providing insights into their molecular properties, such as HOMO-LUMO energy gap and dipole moment. These studies are crucial for understanding the chemical behavior of such compounds (Saracoglu et al., 2019).
Regioselective Synthesis : Research on the regioselective synthesis of pyrazolo[1, 5-a]pyrimidine analogs highlights the development of environmentally friendly and efficient routes for creating these compounds. Such studies are vital for improving the synthesis process and exploring the potential applications of these derivatives (Kaping et al., 2016).
Mechanism of Action
Future Directions
The future directions in this field could involve further exploration of the structure-activity relationships of these compounds, as well as their potential applications in cancer treatment . Additionally, the development of more potent, selective, and orally bioavailable inhibitors based on the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold could be a promising direction .
properties
IUPAC Name |
5-(methoxymethyl)-3-(4-methoxyphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-20-9-11-7-14(19)18-15(17-11)13(8-16-18)10-3-5-12(21-2)6-4-10/h3-8,16H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKAUHIEDQEYIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)N2C(=N1)C(=CN2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

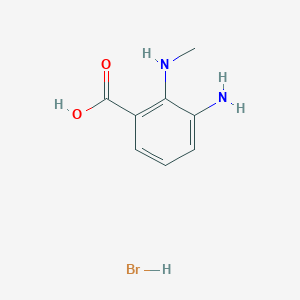
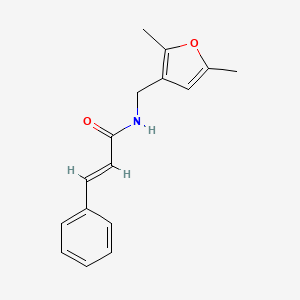
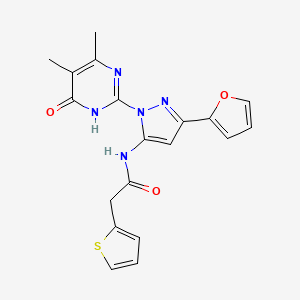
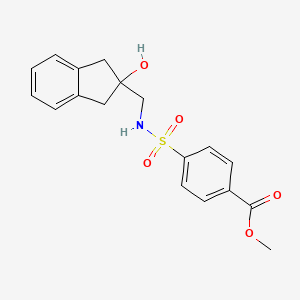
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2373629.png)
![3-[4-(tert-butyl)benzyl]-2-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone](/img/structure/B2373630.png)
![N-[6-(2-chlorophenoxy)-2-(furan-2-yl)-8-hydroxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B2373633.png)
![1-[4-(dimethylamino)phenyl]-2H-tetrazole-5-thione](/img/structure/B2373634.png)
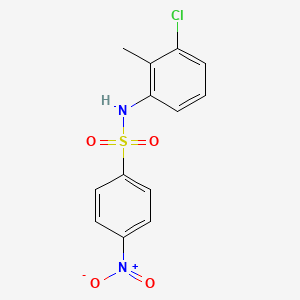
![6-(4-Chlorophenyl)-2-[1-(quinoxaline-6-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2373636.png)
